3,6-Dichloro-4-nitro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

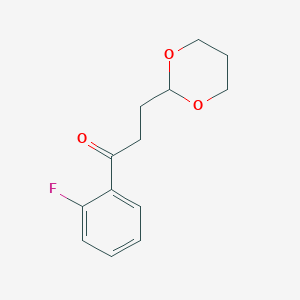

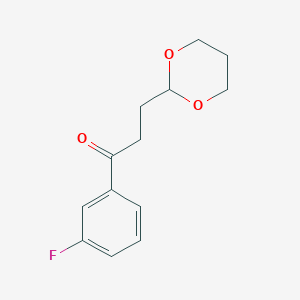

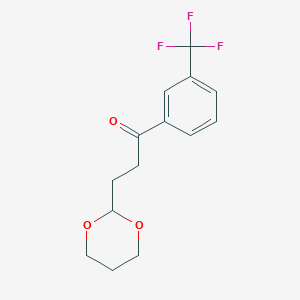

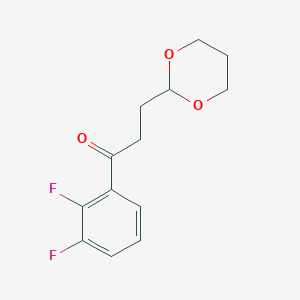

3,6-Dichloro-4-nitro-1H-indazole is a chemical compound with the molecular formula C7H3Cl2N3O2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years due to their diverse biological activities . An efficient pathway for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives involves 1,3-dipolar cycloaddition on dipolarophile compounds . The synthesis of this compound specifically is not detailed in the available literature.Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole, making it the predominant tautomer . The exact molecular structure of this compound is not provided in the available literature.Scientific Research Applications

Synthesis and Biological Importance

- Synthesis of Azetidinone Derivatives : A study by Samadhiya et al. (2012) reported the synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole, which showed significant antibacterial, antifungal, antitubercular, and anti-inflammatory activities. This highlights the potential of 3,6-dichloro-4-nitro-1H-indazole derivatives in the field of medicinal chemistry (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).

Inhibition of Nitric Oxide Synthase

- Inhibition of Nitric Oxide Synthase Activity : Research by Babbedge et al. (1993) demonstrated that 7-nitro indazole, a related compound, is a potent and competitive inhibitor of rat brain nitric oxide synthase (NOS) in vitro. It also inhibits NOS in different brain regions and the adrenal gland in vivo (Babbedge, Bland-Ward, Hart, & Moore, 1993).

Antiproliferative and Antibacterial Activity

- Antiproliferative and Antibacterial Properties : A study by Cuartas et al. (2019) on substituted benzo[g]indazoles, including 6-nitro derivatives, found them to exhibit notable antiproliferative activity against cancer cell lines and antibacterial activity. This suggests the potential of this compound derivatives in cancer therapy and infection control (Cuartas, Crespo, Priego, Persoons, Daelemans, Camarasa, Insuasty, & Pérez-Pérez, 2019).

Antileishmanial Activity

- Novel Antileishmanial Candidates : Abdelahi et al. (2021) disclosed an efficient synthesis pathway for 3-chloro-6-nitro-1H-indazole derivatives. These compounds demonstrated promising antileishmanial activity, highlighting the potential of this compound in the treatment of leishmaniasis (Abdelahi, El Bakri, Lai, Subramani, Anouar, Ahmad, Benchidmi, Mague, Popović-Djordjević, & Goumri‐Said, 2021).

Mechanism of Action

Target of Action

Similar compounds such as 6-nitroindazole are known to target nitric oxide synthase (nos), specifically the inducible and endothelial forms .

Mode of Action

It’s worth noting that related compounds like 6-nitroindazole produce nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Biochemical Pathways

Related compounds like 6-nitroindazole are known to influence the production of nitric oxide (no), which plays a crucial role in various biochemical pathways .

Result of Action

Related compounds like 6-nitroindazole are known to produce nitric oxide (no), which mediates tumoricidal and bactericidal actions in macrophages .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .

Safety and Hazards

While specific safety and hazard information for 3,6-Dichloro-4-nitro-1H-indazole is not available, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name |

3,6-dichloro-4-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWKZNOAASZIJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646519 |

Source

|

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885522-69-0 |

Source

|

| Record name | 3,6-Dichloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.